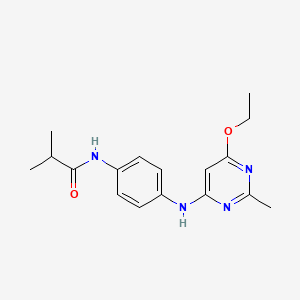
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include the reactants, products, and the conditions under which the reaction occurs .Wissenschaftliche Forschungsanwendungen
Antiviral Activity of Pyrimidine Derivatives
Research on pyrimidine derivatives has highlighted their significant antiviral activities. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position showed marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiviral therapy. These compounds exhibited poor activity against DNA viruses but were notably effective against retroviruses, such as human immunodeficiency virus (HIV), suggesting their utility in developing antiretroviral drugs (Hocková et al., 2003).
Synthesis of Analgesic and Anti-inflammatory Agents
The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines has been explored for their potential as analgesic and anti-inflammatory agents. These compounds were synthesized and evaluated, demonstrating more potency than standard drugs in experimental models, indicating their promise in pain management and inflammation control (Chhabria et al., 2007).
Exploration of Antiviral Mechanisms
Further studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have elucidated their mechanism of action, revealing their inhibitory effect on the replication of herpes viruses and retroviruses. This research provides insights into the structural requirements for antiviral efficacy and the potential for developing targeted therapies against specific viral infections (Holý et al., 2002).
Anticancer Potential
Investigations into the antiproliferative effects of N-alkylated C-6-isobutyl- or -propyl pyrimidine derivatives on tumor cell lines have revealed their potential in cancer therapy. Specific compounds exhibited significant growth inhibitory effects at micromolar concentrations, underscoring the relevance of pyrimidine derivatives in developing novel anticancer agents (Gazivoda Kraljević et al., 2014).
Inhibition of 5-Lipoxygenase
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their activity as anti-5-lipoxygenase agents, indicating their potential use in treating conditions associated with 5-lipoxygenase-mediated pathways, such as asthma and inflammation (Rahmouni et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-23-16-10-15(18-12(4)19-16)20-13-6-8-14(9-7-13)21-17(22)11(2)3/h6-11H,5H2,1-4H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNNVXHQDLBQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

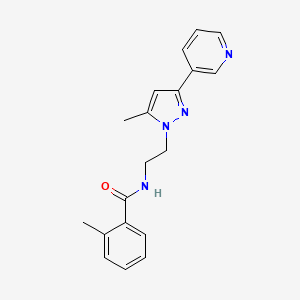
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)
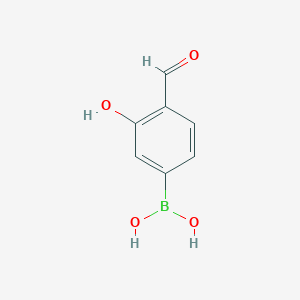
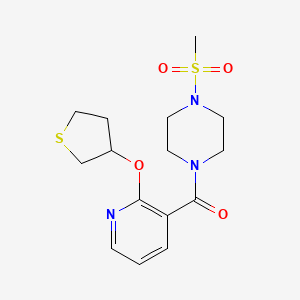
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)
![N-[2-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2770428.png)
![4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2770430.png)
![5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide](/img/structure/B2770434.png)
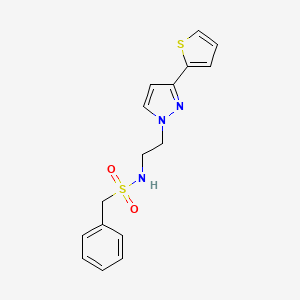
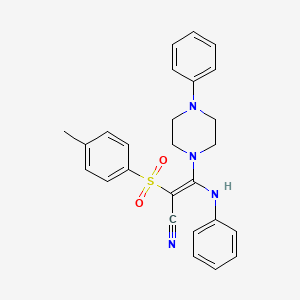
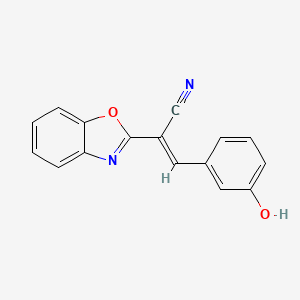
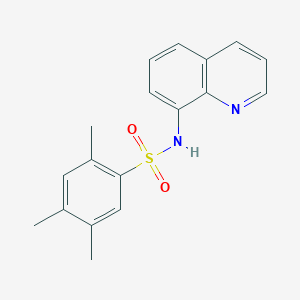
![4-{[1-(cyclobutylcarbonyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2770441.png)
![2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2770442.png)